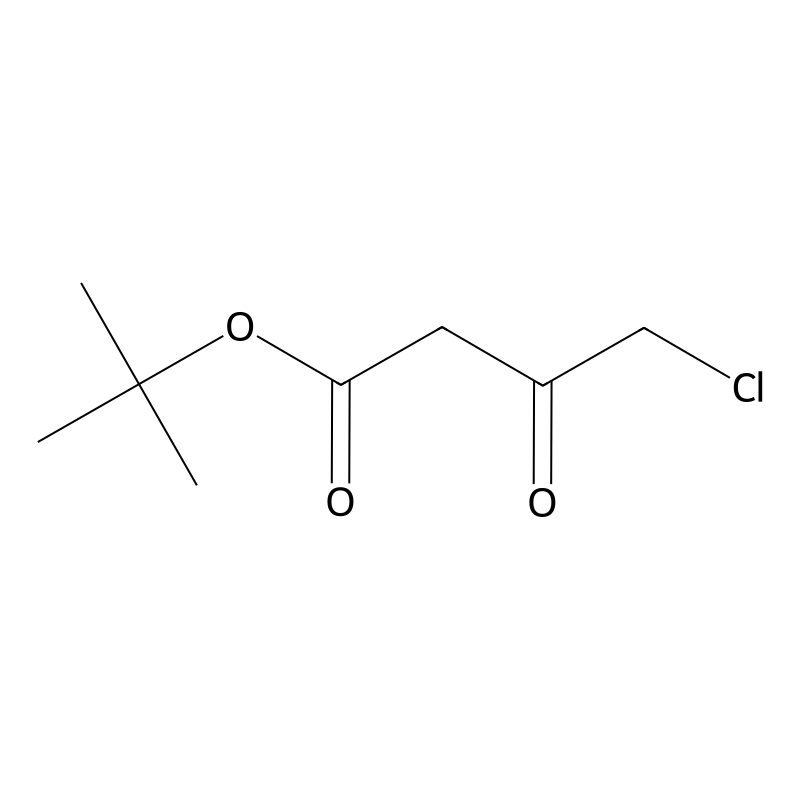tert-Butyl-4-chloro-3-oxobutanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Cephalosporin Antibiotics and Penicillin Derivatives
Field: Organic Chemistry
Method: The specific method of application or experimental procedures would depend on the specific cephalosporin or penicillin derivative being synthesized. Typically, this would involve a series of organic reactions, including condensation, acylation, and cyclization. The tert-Butyl-4-chloro-3-oxobutanoate would likely be used in an acylation step, where it would react with an amine or alcohol to form an amide or ester.
Synthesis of Ethyl 4-Chloroacetoacetate
Application: tert-Butyl-4-chloro-3-oxobutanoate is also used as a reagent for the synthesis of Ethyl 4-Chloroacetoacetate.
Method: The specific method of application or experimental procedures would depend on the specific synthesis route chosen. Typically, this would involve a series of organic reactions, including condensation, acylation, and esterification. The tert-Butyl-4-chloro-3-oxobutanoate would likely be used in an esterification step, where it would react with an alcohol to form an ester.
Preparation of Bcl-2/Bcl-xL Inhibitor
Field: Medicinal Chemistry
Application: tert-Butyl-4-chloro-3-oxobutanoate is used in the preparation of a potent Bcl-2/Bcl-xL inhibitor used in tumor inhibition.
Synthesis of Potent Small Molecule-Peptide Conjugates in HIV-1 Inhibition
tert-Butyl-4-chloro-3-oxobutanoate is an organic compound with the molecular formula and a molecular weight of approximately 192.64 g/mol. It is characterized by its clear yellow oil form and has a predicted boiling point of 230.5 °C. This compound is known for its reactivity due to the presence of a chloro group, making it a valuable intermediate in various chemical syntheses, particularly in the pharmaceutical industry .
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of various derivatives.
- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-chloro-3-oxobutanoic acid and tert-butanol .
This compound exhibits significant biological activity, particularly as a precursor in the synthesis of cephalosporin antibiotics and penicillin derivatives. Its structural features allow it to interact effectively with biological systems, making it useful in medicinal chemistry for developing antibacterial agents . Additionally, studies indicate potential allergenic properties, as it may cause skin sensitization in some individuals .
The synthesis of tert-butyl-4-chloro-3-oxobutanoate can be achieved through various methods:
- Chlorination of Acetoacetic Esters: This method involves the chlorination of acetoacetic esters under controlled conditions to introduce the chloro group.
- Esterification Reactions: Reacting 4-chloro-3-oxobutanoic acid with tert-butanol in the presence of an acid catalyst can yield the desired ester.
- Use of Nucleophiles: The compound can also be synthesized by reacting tert-butyl acetoacetate with chlorinating agents .
tert-Butyl-4-chloro-3-oxobutanoate is primarily used in:
- Pharmaceutical Industry: As an intermediate for synthesizing antibiotics like cephalosporins and penicillins.
- Chemical Research: In laboratories for developing new compounds and studying reaction mechanisms.
- Agricultural Chemistry: Potentially as a building block for agrochemicals .
Research on interaction studies involving tert-butyl-4-chloro-3-oxobutanoate has shown that it can interact with various biological molecules, influencing their activity. For instance, its derivatives have been evaluated for antibacterial efficacy against specific strains of bacteria. Additionally, studies have indicated that the compound may exhibit synergistic effects when combined with other antimicrobial agents .
Several compounds exhibit structural similarities to tert-butyl-4-chloro-3-oxobutanoate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| tert-Butyl 6-chloro-3,5-dioxohexanoate | C10H15ClO4 | 0.97 |
| (R)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | C10H15ClO4 | 0.85 |
| (S)-tert-Butyl 6-chloro-5-hydroxy-3-oxohexanoate | C10H15ClO4 | 0.85 |
| tert-butyl acetoacetate | C8H14O3 | 0.90 |
The primary distinction of tert-butyl-4-chloro-3-oxobutanoate lies in its unique chloro substituent at the fourth position and its specific application as a precursor in antibiotic synthesis. This structural feature enhances its reactivity compared to other similar compounds, making it particularly valuable in medicinal chemistry .








